molecular formula C11H14ClN3O3 B1394292 ({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride CAS No. 1245568-63-1

({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride

Cat. No.: B1394292
CAS No.: 1245568-63-1
M. Wt: 271.7 g/mol
InChI Key: WMVYYDUXQCYSMG-UHFFFAOYSA-N
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Description

({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride is a useful research compound. Its molecular formula is C11H14ClN3O3 and its molecular weight is 271.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to increased levels of acetylcholine . Additionally, this compound can bind to certain receptors, modulating their activity and influencing cellular signaling pathways.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, it has been observed to enhance synaptic transmission by increasing acetylcholine levels, which can improve cognitive functions . In other cell types, such as hepatocytes, this compound can influence gene expression and cellular metabolism by modulating the activity of transcription factors and metabolic enzymes. The impact on cell signaling pathways, including the MAPK and PI3K/Akt pathways, further highlights its potential in regulating cellular functions and responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft and prolonged neurotransmission. Additionally, this compound can interact with other biomolecules, such as receptors and ion channels, modulating their activity and influencing cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Short-term exposure to this compound can lead to immediate changes in cellular functions, such as increased acetylcholine levels and enhanced synaptic transmission. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in gene expression and cellular metabolism, indicating potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive functions and improve memory retention in rodents . At higher doses, it can lead to toxic effects, such as neurotoxicity and hepatotoxicity, indicating a narrow therapeutic window. The threshold effects observed in these studies highlight the importance of careful dosage optimization to maximize the therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body. The effects on metabolic flux and metabolite levels indicate the compound’s potential impact on overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as organic cation transporters (OCTs) and multidrug resistance-associated proteins (MRPs) . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments. The distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize primarily in the cytoplasm and the endoplasmic reticulum (ER) of cells . The presence of targeting signals and post-translational modifications, such as phosphorylation and glycosylation, can direct the compound to specific subcellular compartments. The localization within the ER suggests its involvement in protein synthesis and folding processes, further highlighting its potential impact on cellular functions .

Properties

IUPAC Name

[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3.ClH/c1-15-8-2-4-9(5-3-8)16-7-10-13-11(6-12)17-14-10;/h2-5H,6-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVYYDUXQCYSMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NOC(=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.